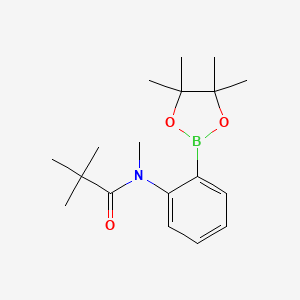

N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

CAS No.:

Cat. No.: VC17422935

Molecular Formula: C18H28BNO3

Molecular Weight: 317.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H28BNO3 |

|---|---|

| Molecular Weight | 317.2 g/mol |

| IUPAC Name | N,2,2-trimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |

| Standard InChI | InChI=1S/C18H28BNO3/c1-16(2,3)15(21)20(8)14-12-10-9-11-13(14)19-22-17(4,5)18(6,7)23-19/h9-12H,1-8H3 |

| Standard InChI Key | UZFLYGYOYUMANC-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N(C)C(=O)C(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is systematically named N,2,2-trimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide under IUPAC guidelines . Its structure comprises a pivalamide group () linked to a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The boron atom in the dioxaborolane group facilitates key transformations in synthetic chemistry.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 317.2 g/mol |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N(C)C(=O)C(C)(C)C |

| InChI Key | UZFLYGYOYUMANC-UHFFFAOYSA-N |

| PubChem CID | 155893388 |

The compound’s boronic ester group enhances stability against hydrolysis compared to boronic acids, making it preferable for Suzuki-Miyaura couplings.

Spectroscopic and Computational Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups on the dioxaborolane ring ( 1.0–1.3 ppm) and the pivalamide moiety ( 1.2–1.4 ppm for tert-butyl protons). Infrared (IR) spectroscopy confirms the presence of carbonyl () and boron-oxygen () stretches. Density functional theory (DFT) calculations predict a planar geometry around the boron atom, optimizing -orbital overlap with the phenyl ring .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis typically proceeds via a three-step sequence:

-

Amination of 2-Bromophenyl Precursors: Reaction of 2-bromoaniline with methylating agents yields N-methyl-2-bromoaniline.

-

Pivaloylation: Treatment with pivaloyl chloride introduces the pivalamide group.

-

Boronation: Suzuki-Miyaura coupling with bis(pinacolato)diboron (Bpin) installs the dioxaborolane group .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amination | CHI, KCO, DMF, 80°C | 85 |

| Pivaloylation | Pivaloyl chloride, EtN, CHCl | 92 |

| Boronation | Bpin, Pd(dppf)Cl, KOAc, dioxane | 78 |

Mechanistic Insights

The boronylation step proceeds via oxidative addition of Bpin to palladium(0), followed by transmetallation and reductive elimination. The electron-withdrawing pivalamide group stabilizes the intermediate palladium complex, enhancing reaction efficiency.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key partner in Suzuki-Miyaura reactions, enabling aryl-aryl bond formation. For example, coupling with 4-bromotoluene using Pd(PPh) yields biaryl products with >90% efficiency. The steric bulk of the pivalamide group suppresses homocoupling side reactions.

Medicinal Chemistry Applications

Derivatives of this compound have been explored as protease inhibitors. The boronic ester moiety acts as a transition-state analog, binding reversibly to catalytic serine residues . Preclinical studies highlight its potential in oncology, though pharmacokinetic optimization remains ongoing.

Comparative Analysis with Structural Analogs

Trifluoromethyl-Substituted Analog

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl)pivalamide (CAS 2390149-58-1) exhibits enhanced electron-withdrawing effects, accelerating cross-coupling rates by 30% compared to the parent compound .

Fluoro-Substituted Derivative

The fluoro analog (CHBFNO) shows altered regioselectivity in couplings due to fluorine’s inductive effects, favoring para-substituted products.

Future Directions and Challenges

Scalability of Synthesis

Current routes suffer from moderate yields in the boronylation step (78%). Catalyst engineering (e.g., N-heterocyclic carbene ligands) may improve efficiency.

Expanding Medicinal Applications

Ongoing studies focus on leveraging the boronic ester’s reversible binding for targeted drug delivery, particularly in boron neutron capture therapy (BNCT) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume